Glycine-d5

説明

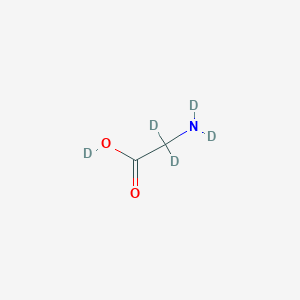

Structure

3D Structure

特性

IUPAC Name |

deuterio 2,2-dideuterio-2-(dideuterioamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-LGLHGEJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4896-77-9 | |

| Record name | Glycine-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4896-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deuterated glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004896779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H5)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Glycine-d5

For Researchers, Scientists, and Drug Development Professionals

Glycine-d5, an isotopologue of glycine where all five hydrogen atoms are replaced by deuterium, is a critical internal standard for mass spectrometry-based quantitative analysis. Its chemical identity to endogenous glycine, coupled with a distinct mass difference, allows for precise and accurate measurements in complex biological matrices. This technical guide provides an in-depth overview of the isotopic purity of commercially available Glycine-d5, the analytical methodologies used for its determination, and a logical workflow for its characterization.

Data Presentation: Isotopic Purity of Glycine-d5

The isotopic purity of Glycine-d5 is a critical parameter that defines its suitability for use as an internal standard. Commercially available Glycine-d5 typically exhibits a high degree of deuterium enrichment. The data is commonly presented as "atom percent Deuterium," which reflects the percentage of deuterium atoms relative to the total number of hydrogen isotopes at the labeled positions. Suppliers like Sigma-Aldrich, Cambridge Isotope Laboratories, and Cayman Chemical specify the isotopic purity to be at least 98 atom % D or greater than or equal to 99% for all deuterated forms (d1-d5).[1][2]

For quantitative mass spectrometry, a detailed understanding of the distribution of all isotopologues (d0 to d5) is essential for correcting potential isotopic interference. While specific distributions vary by manufacturing lot, a typical batch of high-purity Glycine-d5 will have the d5 species as the overwhelmingly predominant form.

Table 1: Representative Isotopic Distribution for Glycine-d5 with ≥98% Isotopic Purity

| Isotopologue | Mass Shift | Typical Abundance (%) |

| Glycine-d0 | M+0 | < 0.1 |

| Glycine-d1 | M+1 | < 0.2 |

| Glycine-d2 | M+2 | < 0.5 |

| Glycine-d3 | M+3 | < 1.0 |

| Glycine-d4 | M+4 | < 2.0 |

| Glycine-d5 | M+5 | ≥ 98.0 |

Note: The values presented are representative and the exact isotopic distribution should be confirmed from the Certificate of Analysis for a specific lot.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like Glycine-d5 is primarily accomplished through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for analyzing volatile compounds. Since amino acids are polar and non-volatile, a derivatization step is mandatory to increase their volatility and thermal stability.[4][5]

a) Sample Preparation and Derivatization:

A common and effective method involves a two-step derivatization process to form trifluoroacetyl ester derivatives.[6]

-

Esterification: A known quantity of Glycine-d5 is placed in a reaction vial and dried thoroughly. A solution of butanol-acetyl chloride (4:1 v/v) is added, and the mixture is heated at 100°C for 1 hour. This step converts the carboxylic acid group to a butyl ester.

-

Trifluoroacetylation: After cooling, the sample is dried under a stream of nitrogen. 100 µL of trifluoroacetic anhydride is then added, and the mixture is heated at 60°C for 20 minutes. This step derivatizes the amine group.

-

The derivatized sample is then reconstituted in a suitable solvent, such as ethyl acetate, for GC-MS analysis.

b) GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC system (or equivalent)

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated in splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode to identify the derivatized glycine and its isotopologues, followed by Selected Ion Monitoring (SIM) for quantitative analysis of the isotopic distribution. The molecular ions of the derivatized d0 to d5 species are monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing amino acids without derivatization, although derivatization can be used to improve chromatographic performance and sensitivity.

a) Sample Preparation:

-

A stock solution of Glycine-d5 is prepared in a suitable solvent, such as 0.1 M HCl or a mixture of water and a miscible organic solvent like methanol or acetonitrile.

-

The stock solution is serially diluted to create working solutions at appropriate concentrations for LC-MS/MS analysis.

b) LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column with an ion-pairing reagent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically used, starting with a high percentage of organic phase and gradually increasing the aqueous phase to retain and separate the polar glycine.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Full scan mode to identify the molecular ions of the Glycine-d5 isotopologues. The relative abundance of each isotopologue is determined by integrating the area of its corresponding mass peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and assess isotopic enrichment.

a) Sample Preparation:

-

A precise amount of the Glycine-d5 sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d6).

b) NMR Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A quantitative ¹H NMR spectrum is acquired. The degree of deuteration is determined by the significant reduction or disappearance of the proton signals corresponding to the deuterated positions. The residual proton signals can be integrated against a non-exchangeable internal standard to quantify the small amount of non-deuterated species.

-

²H NMR: A ²H NMR spectrum directly detects the deuterium atoms, providing information about their chemical environment and confirming the isotopic enrichment at the specific labeled sites.[7]

Mandatory Visualization

Caption: A logical workflow for the determination of the isotopic purity of Glycine-d5.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Glycine (Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Commercial Availability of Glycine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and commercial availability of Glycine-d5 (perdeuterated glycine), a crucial isotopically labeled amino acid. Its applications span various scientific domains, including metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analyses. This document outlines common synthetic routes with detailed experimental protocols, presents data on commercial suppliers, and includes visualizations to clarify the described workflows.

Introduction to Glycine-d5

Glycine-d5 is an isotopologue of glycine where all five hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a mass shift of +5 Da compared to the natural abundance glycine, making it an ideal internal standard for quantitative analysis by GC- or LC-MS.[1] Its formal name is glycine-N,N,1,2,2-d5, and its chemical formula is C₂D₅NO₂.[2] The CAS number for Glycine-d5 is 4896-77-9.[2]

Synthetic Methodologies

The synthesis of Glycine-d5 is primarily achieved through two main strategies: direct hydrogen-deuterium (H/D) exchange on glycine and multi-step synthesis from deuterated precursors.

Direct Catalytic Hydrogen-Deuterium (H/D) Exchange

The most common and cost-effective method for preparing Glycine-d5 is through direct catalytic H/D exchange. This process involves the exchange of protons for deuterons in a deuterium-rich solvent, typically deuterium oxide (D₂O), facilitated by a metal catalyst.

This protocol is adapted from methodologies described for the deuteration of amino acids.

Materials:

-

Glycine

-

10% Platinum on Carbon (Pt/C) catalyst

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

High-pressure reaction vessel (e.g., Parr reactor)

-

Celite

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine glycine (1.0 g) and 10% Pt/C catalyst (10% w/w, 0.1 g).

-

Deuterium Source: Add D₂O (20 mL) to the vessel.

-

Reaction Conditions: Seal the vessel and heat to 150-200°C with continuous stirring for 24-48 hours. The optimal temperature and duration may need to be adjusted to maximize the degree of deuteration while minimizing potential decomposition.

-

Work-up: After cooling the reaction vessel to room temperature, the catalyst is removed by filtration through a pad of Celite.

-

Isolation: The filtrate, containing the deuterated glycine in D₂O, is evaporated under reduced pressure to yield the crude Glycine-d5.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of D₂O and ethanol, to yield high-purity Glycine-d5.

Expected Yield and Purity:

-

Yield: High yields are generally expected, though they can vary based on reaction conditions and purification losses.

-

Isotopic Purity: Isotopic purities of ≥98 atom % D are achievable with this method.

Multi-Step Synthesis from Deuterated Precursors

An alternative, though less common, approach involves a multi-step synthesis starting from a deuterated precursor. This method can offer more control over the specific positions of deuterium labeling but is generally more complex and expensive. One plausible route is a variation of the Strecker synthesis.

This protocol is a conceptual adaptation of the Strecker synthesis for the preparation of Glycine-d5.

Materials:

-

Formaldehyde-d₂

-

Potassium cyanide (KCN)

-

Ammonium chloride-d₄ (ND₄Cl)

-

Deuterated hydrochloric acid (DCl) in D₂O

Procedure:

-

Formation of Aminonitrile: React formaldehyde-d₂ with potassium cyanide and ammonium chloride-d₄ in an aqueous D₂O solution. This forms the intermediate aminonitrile (D₂NCD₂CN).

-

Hydrolysis: The aminonitrile is then hydrolyzed using a strong deuterated acid, such as DCl in D₂O, under reflux.

-

Isolation: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of glycine to precipitate the Glycine-d5.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization.

Commercial Availability

Glycine-d5 is readily available from several commercial suppliers that specialize in isotopically labeled compounds. The product is typically sold as a solid with high isotopic and chemical purity.

Table 1: Comparison of Commercial Glycine-d5 Products

| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity | CAS Number |

| Sigma-Aldrich | 175838 | 98 | 99% (CP) | 4896-77-9 |

| Cayman Chemical | 10004183 | ≥99% deuterated forms (d1-d5) | Not specified | 4896-77-9 |

| Cambridge Isotope Laboratories, Inc. | DLM-280 | 98 | ≥98% | 4896-77-9 |

| MedChemExpress | HY-Y0966S8 | Not specified | ≥98.0% | 4896-77-9 |

| Santa Cruz Biotechnology | sc-211028 | Not specified | Not specified | 4896-77-9 |

Note: Product specifications are subject to change and should be verified with the supplier.

Table 2: Physical and Chemical Properties of Glycine-d5

| Property | Value | Reference |

| Molecular Formula | C₂D₅NO₂ | [2] |

| Molecular Weight | 80.10 g/mol | [3] |

| CAS Number | 4896-77-9 | [2][3] |

| Appearance | Solid | |

| Melting Point | 240 °C (decomposes) |

Applications in Research and Development

Glycine-d5 is a versatile tool in various research and development areas:

-

Internal Standard: Its primary use is as an internal standard for the accurate quantification of glycine in biological samples using mass spectrometry.[4]

-

Metabolic Studies: It serves as a tracer to investigate the metabolic pathways of glycine in vivo and in vitro.[1]

-

Pharmacokinetic Studies: In drug development, deuteration can alter the metabolic profile of a drug, and Glycine-d5 can be used in studies to understand these effects.

-

NMR Spectroscopy: It is used in biomolecular NMR studies to aid in structural elucidation and dynamics of proteins and peptides.[3]

Conclusion

The synthesis of Glycine-d5 is well-established, with direct catalytic H/D exchange being the most practical method for producing highly deuterated material. For researchers requiring this essential labeled compound, a variety of commercial suppliers offer high-purity Glycine-d5 suitable for a range of applications, from metabolic research to its use as a critical internal standard in quantitative analytical methods. Careful consideration of the required isotopic and chemical purity is necessary when selecting a commercial source.

References

- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereospecific assignments of glycine in proteins by stereospecific deuteration and 15N labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine (Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. GLYCINE | Eurisotop [eurisotop.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated glycine, a vital tool in various scientific and pharmaceutical research fields. The strategic substitution of hydrogen with its heavier isotope, deuterium, imparts unique characteristics to the glycine molecule, influencing its behavior in biological systems and analytical applications. This document details these properties, outlines key experimental protocols, and presents visual workflows to facilitate a deeper understanding and application of deuterated glycine in research and development.

Physicochemical Properties: A Comparative Analysis

The deuteration of glycine leads to measurable changes in its fundamental physical and chemical properties. These alterations are primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond influences reaction rates and molecular vibrations. The following tables summarize the key quantitative data for various deuterated glycine isotopologues in comparison to their non-deuterated counterpart.

Table 1: Molecular and Physical Properties of Glycine and its Deuterated Analogs

| Property | Glycine (d0) | Glycine-2,2-d2 | Glycine-d3 | Glycine-d5 |

| Molecular Formula | C₂H₅NO₂ | C₂H₃D₂NO₂ | C₂H₂D₃NO₂ | C₂D₅NO₂ |

| Molecular Weight ( g/mol ) | 75.07[1] | 77.08[2][3] | 78.09 | 80.10[4][5] |

| Melting Point (°C) | ~233 (decomposes)[6][7] | 240 (decomposes)[2] | Not available | Not available |

| Solubility in Water | 249.9 g/L (25 °C)[6] | Soluble | Soluble | ≥ 125 mg/mL[8] |

Table 2: Acid Dissociation Constants (pKa) of Glycine

| pKa | Glycine (d0) | Deuterated Glycine |

| pKa₁ (Carboxyl Group) | 2.34[6][9] | A decrease of 0.034 ± 0.002 upon deuteration has been reported.[10] |

| pKa₂ (Amino Group) | 9.60[6][9] | Not specifically reported for the amino group, but the overall trend suggests a slight change. |

Spectroscopic Properties

The isotopic substitution in deuterated glycine results in significant and predictable shifts in its spectroscopic signatures, which are fundamental for its identification and use as a tracer.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration dramatically alters the ¹H NMR spectrum by replacing proton signals with deuterium signals, which are not observed under standard ¹H NMR conditions. This simplifies complex spectra and is invaluable in structural biology for assigning signals in proteins. In ¹³C NMR, deuteration can cause small upfield shifts and splitting of carbon signals due to coupling with deuterium (C-D coupling).

2.2. Infrared (IR) and Raman Spectroscopy

The vibrational frequencies of chemical bonds are dependent on the masses of the constituent atoms. Replacing hydrogen with the heavier deuterium isotope leads to a decrease in the vibrational frequency of the corresponding bonds (e.g., C-H vs. C-D, N-H vs. N-D). These shifts are readily observable in IR and Raman spectra. For instance, Raman spectroscopic studies of deuterated γ-glycine show significant changes in the CD₂ and N-D stretching modes under pressure, indicating alterations in hydrogen-bonding interactions[11]. Similarly, temperature-dependent Raman spectra of N-deuterated α-glycine show distinct differences compared to the non-deuterated form, highlighting the role of hydrogen bonds in its vibrational dynamics[12].

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated glycine, compiled from various research sources.

3.1. Synthesis of Deuterated Glycine (Glycine-d5)

A common method for preparing fully deuterated glycine involves a deuterium exchange reaction in a deuterated solvent.

-

Materials: Diethyl acetamidomalonate, deuterium chloride (DCl) in deuterium oxide (D₂O), triethylamine, acetone, chloroform, anhydrous ether.

-

Procedure:

-

Reflux diethyl acetamidomalonate in a DCl-D₂O solution. This step substitutes the non-labile protons with deuterium, producing glycine-d5 deuteriochloride.

-

Dissolve the resulting glycine-d5 deuteriochloride in D₂O.

-

Add triethylamine to the solution and stir. This converts the deuteriochloride salt to the free amino acid, glycine-d5.

-

Add dry acetone to precipitate the glycine-d5.

-

Filter the slurry and wash the solid with acetone, chloroform, and finally anhydrous ether to yield purified glycine-d5.

-

3.2. Purification by Recrystallization

Recrystallization is a standard technique to purify solid compounds like deuterated glycine.

-

Principle: The impure solid is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities in the solution.

-

General Protocol:

-

Solvent Selection: Choose a solvent in which deuterated glycine is highly soluble at high temperatures but poorly soluble at low temperatures. A mixture of water and ethanol is often effective.

-

Dissolution: Dissolve the impure deuterated glycine in a minimum amount of the hot solvent.

-

Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

-

3.3. Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of amino acids, including deuterated glycine.

-

Method: Ion-pair reversed-phase HPLC is a common method for analyzing glycine and its oligomers[13].

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

-

Mobile Phase: An aqueous solution of a buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0) and an organic modifier (e.g., acetonitrile) in a 90:10 (v/v) ratio is a typical mobile phase for separating polar analytes like glycine.

-

Procedure:

-

Prepare standard solutions of deuterated glycine at known concentrations.

-

Prepare the sample solution.

-

Equilibrate the HPLC column with the mobile phase.

-

Inject the standard and sample solutions.

-

Monitor the elution using a UV detector at an appropriate wavelength (e.g., 195 nm).

-

Quantify the amount of deuterated glycine in the sample by comparing its peak area to the calibration curve generated from the standards.

-

3.4. Analysis by Mass Spectrometry (MS)

Deuterated glycine is widely used as an internal standard in mass spectrometry for the accurate quantification of glycine in biological samples.

-

Principle: Isotope dilution mass spectrometry involves adding a known amount of the deuterated internal standard to a sample. The ratio of the mass spectrometric signals of the analyte (non-deuterated glycine) and the internal standard (deuterated glycine) is used for quantification.

-

General Protocol (LC-MS/MS):

-

Sample Preparation: Spike the biological sample (e.g., plasma, cerebrospinal fluid) with a known concentration of deuterated glycine.

-

Protein Precipitation: If necessary, precipitate proteins from the sample using a solvent like acetonitrile.

-

Chromatographic Separation: Separate glycine from other sample components using an HPLC system.

-

Mass Spectrometric Detection: Introduce the eluent into a mass spectrometer. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect and quantify the specific mass-to-charge ratios of both deuterated and non-deuterated glycine.

-

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships in the application of deuterated glycine.

Applications in Research and Drug Development

The unique properties of deuterated glycine make it an invaluable tool in several areas:

-

Metabolic Studies: Deuterated glycine can be used as a tracer to follow the metabolic fate of glycine in vivo and in vitro.

-

Pharmacokinetic Studies: The kinetic isotope effect can alter the metabolism of drugs containing a glycine moiety, potentially leading to improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites. Deuterated compounds are increasingly being explored in drug development to enhance the therapeutic properties of existing drugs[14].

-

Structural Biology: In NMR spectroscopy of proteins, selective deuteration of glycine residues simplifies spectra and allows for the determination of protein structure and dynamics.

-

Analytical Chemistry: As an internal standard in mass spectrometry, deuterated glycine enables highly accurate and precise quantification of glycine in complex biological matrices.

This guide provides a foundational understanding of the key physical and chemical properties of deuterated glycine, along with practical experimental guidance. For more specific applications and advanced techniques, researchers are encouraged to consult the cited literature.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5254729A - Method for purifying glycine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Glycine (Dâ , 98%) - Cambridge Isotope Laboratories, DLM-280-5 [isotope.com]

- 6. researchgate.net [researchgate.net]

- 7. Tinkering with solvent helps to regulate the crystallization behavior of amino acids: RESOLV [solvation.de]

- 8. helixchrom.com [helixchrom.com]

- 9. peptideweb.com [peptideweb.com]

- 10. Secondary deuterium isotope effects on the acidity of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Metabolic Pathway Tracing Using Glycine-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and applications of Glycine-d5, a stable isotope-labeled amino acid, for tracing metabolic pathways. Glycine-d5 serves as a powerful tool in metabolomics, enabling researchers to quantitatively track the fate of glycine through complex biochemical networks. This technique is crucial for understanding disease mechanisms, identifying drug targets, and assessing therapeutic efficacy.

Core Principles of Stable Isotope Tracing with Glycine-d5

Stable isotope tracing is an analytical technique used to investigate metabolic pathways within biological systems.[1] The methodology involves introducing a substrate labeled with a stable (non-radioactive) isotope, such as deuterium (²H), into a cell culture or in vivo model.[1] Glycine-d5 (C₂D₅NO₂) is an isotopologue of glycine where the five hydrogen atoms have been replaced by deuterium.[2]

Because Glycine-d5 is chemically similar to its unlabeled counterpart, it is taken up and processed by cells in the same manner.[3] As the labeled glycine is metabolized, the deuterium atoms are incorporated into various downstream metabolites.[4] Advanced analytical techniques, primarily high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the extent of this isotope incorporation.[5][6] This allows for the precise elucidation of active metabolic pathways and the quantification of metabolic fluxes, offering a dynamic view of cellular metabolism.[5]

Glycine-d5 can be used as a tracer to follow metabolic fate or as an internal standard for precise quantification of unlabeled glycine.[7][8]

Key Metabolic Pathways Traced by Glycine-d5

Glycine is a central hub in cellular metabolism, participating in numerous biosynthetic and catabolic reactions.[4][9] Tracing with Glycine-d5 provides critical insights into the flux through these pathways in both healthy and diseased states.[4]

Key pathways include:

-

One-Carbon (1C) Metabolism: Glycine is a major source of one-carbon units, which are essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions. The glycine cleavage system (GCS), located in the mitochondria, breaks down glycine to provide one-carbon units to the folate cycle.[10][11]

-

Serine Synthesis: The interconversion of serine and glycine is a reversible reaction and a cornerstone of one-carbon metabolism.[10]

-

Glutathione Synthesis: Glycine is one of the three amino acid precursors (along with cysteine and glutamate) for the synthesis of glutathione, a critical antioxidant.[9][12]

-

Purine Synthesis: The entire glycine molecule is incorporated into the purine ring, making it a direct precursor for the building blocks of DNA and RNA.[9][13]

-

Heme Synthesis: Glycine is a precursor for the synthesis of porphyrins and the heme group of hemoglobin and cytochromes.[8][9]

Below is a diagram illustrating the central role of glycine in these key metabolic pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Glycine-d5 | C2H5NO2 | CID 2723970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experiments.springernature.com [experiments.springernature.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Glycine-d5 as a Non-Radioactive Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Glycine-d5, a stable isotope-labeled version of glycine, and its application as a non-radioactive tracer in metabolic research and drug development. This document details the core principles of stable isotope tracing, experimental methodologies, data interpretation, and the visualization of key metabolic pathways.

Introduction to Glycine-d5 as a Metabolic Tracer

Glycine-d5 is an isotopologue of glycine where the five hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] This non-radioactive nature makes it a safe and powerful tool for investigating the dynamic processes of glycine metabolism in living systems, from cell cultures to preclinical and clinical studies.[3][4] Unlike traditional methods that measure static metabolite concentrations, stable isotope tracers like Glycine-d5 allow for the quantification of metabolic fluxes, providing a dynamic view of cellular activity.[5]

The primary application of Glycine-d5 is as an internal standard for the precise quantification of glycine using mass spectrometry (GC-MS or LC-MS).[6] However, its utility extends to tracing the metabolic fate of glycine through various interconnected pathways. By introducing Glycine-d5 into a biological system, researchers can track the incorporation of deuterium into downstream metabolites, thereby elucidating the activity of pathways involved in one-carbon metabolism, serine biosynthesis, purine synthesis, and glutathione synthesis.[3][4][7]

Advantages of Using Glycine-d5:

-

Non-radioactive: Safe for use in a wide range of experimental settings, including human studies, without the need for specialized radiation safety protocols.

-

High Sensitivity: Modern mass spectrometry techniques allow for the sensitive detection of deuterated molecules.

-

Versatility: Can be used in both in vitro and in vivo models to study a variety of metabolic processes.

-

Kinetic Information: Enables the measurement of metabolic rates and fluxes, offering deeper insights than static concentration measurements.

Core Metabolic Pathways Involving Glycine

Glycine is a central hub in cellular metabolism, participating in numerous anabolic and catabolic reactions. Understanding these pathways is crucial for designing and interpreting tracer studies with Glycine-d5.

One-Carbon Metabolism and the Glycine Cleavage System

One-carbon metabolism is a network of reactions that transfer one-carbon units, which are essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions.[4][8] The glycine cleavage system (GCS), located in the mitochondria, is a major pathway for glycine catabolism and a significant source of one-carbon units.[3][4]

References

- 1. Glycine-d5 | C2H5NO2 | CID 2723970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glycine-d5 (CHEBI:132194) [ebi.ac.uk]

- 3. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bayesian kinetic modeling for tracer-based metabolomic data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

Glycine-d5 in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide details the critical role of Glycine-d5 as an internal standard for the accurate quantification of glycine in neuroscience research. Given glycine's dual function as a primary inhibitory neurotransmitter in the brainstem and spinal cord and as an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, precise measurement of its endogenous levels is paramount for understanding synaptic plasticity, neuronal signaling, and the pathophysiology of various neurological disorders.

The Neurobiology of Glycine: A Dual Role

Glycine is a non-essential amino acid that plays a pivotal role in the central nervous system (CNS).[1] It is synthesized from serine, threonine, and other precursors and is involved in numerous metabolic pathways.[1] In the CNS, glycine's function is twofold:

-

Inhibitory Neurotransmitter: Glycine acts on strychnine-sensitive glycine receptors, which are ligand-gated chloride channels.[2] Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the postsynaptic neuron and thus inhibiting neurotransmission. This inhibitory action is most prominent in the spinal cord and brainstem.[1]

-

NMDA Receptor Co-agonist: Glycine, or D-serine, is an obligatory co-agonist for the NMDA receptor, a subtype of ionotropic glutamate receptor.[1] For the NMDA receptor to be activated, both glutamate and a co-agonist must bind to their respective sites on the receptor complex. This binding, coupled with depolarization of the postsynaptic membrane, allows for the influx of calcium ions, which triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.

Given these critical and diverse roles, the ability to accurately measure glycine concentrations in specific brain regions is essential for research into schizophrenia, ischemic stroke, and other neurological conditions where glycine modulation is a potential therapeutic strategy.

The Gold Standard: Glycine-d5 as an Internal Standard

The "gold standard" for quantifying small molecules in complex biological matrices like brain tissue or microdialysates is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution.[3][4] In this context, Glycine-d5, a deuterated isotopologue of glycine where all five hydrogen atoms are replaced by deuterium, serves as an ideal internal standard.[1][2]

Advantages of Using Glycine-d5:

-

Mitigation of Matrix Effects: The primary advantage of using a deuterated internal standard is its ability to compensate for matrix effects—the suppression or enhancement of the analyte signal by co-eluting molecules from the biological sample.[3] Since Glycine-d5 is chemically and physically almost identical to endogenous glycine, it experiences the same matrix effects during sample preparation, chromatographic separation, and ionization.[3][5] By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to highly accurate and precise quantification.[3]

-

Improved Precision and Accuracy: The use of deuterated internal standards significantly enhances the precision and accuracy of bioanalytical assays.[3][6] They account for analyte loss during sample preparation and variability in injection volume and instrument response.[3]

-

Co-elution with Analyte: Glycine-d5 co-elutes with unlabeled glycine during liquid chromatography, which is a key requirement for an ideal internal standard to effectively correct for matrix effects.[3][6]

Quantitative Data for Glycine Measurement

Accurate quantification of glycine in various brain regions and biological fluids is crucial for understanding its physiological and pathological roles. The following tables summarize representative data from studies utilizing LC-MS/MS and other quantitative methods.

Table 1: Endogenous Glycine Concentrations in Rodent Brain and Cerebrospinal Fluid (CSF)

| Sample Type | Brain Region | Concentration (µM) | Method | Reference |

| Rat Microdialysate | Striatum | 1.52 | LC-MS/MS | [7] |

| Rat CSF | - | 10.38 | LC-MS/MS | [7] |

| Rat Microdialysate | Spinal Cord Dorsal Horn | 2.6 - 3.3 | Microdialysis | [8] |

| Rat CSF | - | 6.4 | Microdialysis | [8] |

| Human Brain (in vivo) | Parietal Cortex | 600 ± 100 | 1H-MRS | [9] |

Table 2: Example LC-MS/MS Method Parameters for Glycine Quantification

| Parameter | Value | Reference |

| Chromatography | ||

| Column | Reversed-phase C18 | [7] |

| Mobile Phase | Gradient elution with methanol and 0.01% formic acid in water | [10] |

| Flow Rate | 0.2 - 0.6 mL/min | [3] |

| Injection Volume | 15 µL | [7] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [3] |

| Glycine MRM Transition | m/z 76 -> 30 | [11] |

| Validation Parameters | ||

| Linearity Range | 100 nM - 100 µM | [7] |

| Limit of Quantitation (LOQ) | 100 nM | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the quantification of glycine in brain microdialysates using Glycine-d5 as an internal standard.

In Vivo Microdialysis

Objective: To collect extracellular fluid from a specific brain region in a freely moving animal to measure endogenous glycine levels.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (with appropriate molecular weight cut-off)

-

Guide cannula

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetics

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Equilibration: Allow the system to equilibrate for at least 1-2 hours before sample collection.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into chilled vials.

-

Sample Storage: Immediately freeze the collected samples at -80°C until analysis.

Sample Preparation and LC-MS/MS Analysis

Objective: To accurately quantify the concentration of glycine in the collected microdialysate samples using Glycine-d5 as an internal standard.

Materials:

-

Glycine-d5 internal standard solution (of known concentration)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

Procedure:

-

Sample Thawing and Spiking: Thaw the microdialysate samples on ice. To a known volume of each sample, add a precise amount of the Glycine-d5 internal standard solution.

-

Protein Precipitation: Add cold acetonitrile to each sample (e.g., in a 3:1 ratio) to precipitate proteins.

-

Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 10-20 µL) of the prepared sample onto the LC-MS/MS system.

-

Separate the analytes using a reversed-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect glycine and Glycine-d5 using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for glycine (e.g., m/z 76 -> 30) and Glycine-d5.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of known concentrations of glycine standards spiked with the same amount of Glycine-d5 internal standard.

-

Calculate the peak area ratio of glycine to Glycine-d5 for each standard and sample.

-

Determine the concentration of glycine in the samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing Glycine's Role and Analysis

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of glutamate and glycine to the NMDA receptor.

Caption: NMDA Receptor Signaling Cascade.

Experimental Workflow for Glycine Quantification

This diagram outlines the key steps involved in the quantification of glycine from brain microdialysates using Glycine-d5.

Caption: Glycine Quantification Workflow.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Shift from depolarizing to hyperpolarizing glycine action in rat auditory neurones is due to age-dependent Cl− regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of glycine in the human brain in vivo by 1H-MRS at 3 T: application in brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeted Neurotransmitters Profiling Identifies Metabolic Signatures in Rat Brain by LC-MS/MS: Application in Insomnia, Depression and Alzheimer’s Disease [mdpi.com]

- 11. researchgate.net [researchgate.net]

Preliminary Considerations for Using Glycine-d5 in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key considerations and methodologies for utilizing Glycine-d5, a stable isotope-labeled form of glycine, in cell culture experiments. This powerful tool offers researchers the ability to trace the metabolic fate of glycine and its contributions to various cellular processes, including protein synthesis, one-carbon metabolism, and the biosynthesis of purines and glutathione. This document outlines essential preliminary assessments, experimental protocols, and data interpretation strategies to ensure the successful application of Glycine-d5 in your research.

Introduction to Glycine-d5 as a Metabolic Tracer

Glycine-d5 is an isotopologue of glycine where all five hydrogen atoms have been replaced by deuterium.[1][2] This heavy isotope labeling allows for the differentiation of exogenously supplied glycine from the endogenous pool, enabling precise tracking and quantification of its metabolic flux through various biochemical pathways using mass spectrometry (MS).[3][4] The primary applications of Glycine-d5 in cell culture include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, metabolic flux analysis (MFA) to elucidate pathway dynamics, and as a tracer for specific biosynthetic pathways.[5][6]

Glycine is a non-essential amino acid central to cellular metabolism. It serves as a precursor for the synthesis of proteins, serine, purines, and the antioxidant glutathione.[4][7] Furthermore, it is a key component of the one-carbon metabolism network through the glycine cleavage system (GCS) and its interconversion with serine, which is catalyzed by serine hydroxymethyltransferase (SHMT).[8][9][10] The GCS, a mitochondrial enzyme complex, degrades glycine to produce carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate.[1][3][8] This one-carbon unit is crucial for the synthesis of nucleotides and other essential biomolecules.[9]

Preliminary Considerations Before Experimental Work

Before initiating experiments with Glycine-d5, several factors must be considered to ensure data accuracy and reliability.

Cell Line Selection and Culture Conditions

The choice of cell line is critical, as glycine metabolism can vary significantly between different cell types. It is advisable to select cell lines with well-characterized metabolic phenotypes relevant to the research question. Standard cell culture media should be carefully evaluated for their glycine content. For effective labeling, custom media lacking natural glycine or with precisely known concentrations are often required. The use of dialyzed fetal bovine serum (FBS) is highly recommended to minimize the introduction of unlabeled glycine.[11]

Potential Cytotoxicity and Isotope Effects

While glycine itself is generally not cytotoxic at physiological concentrations, the introduction of high levels of deuterated compounds can potentially impact cell health and metabolism.[12] The kinetic isotope effect (KIE), where the heavier deuterium isotope can slow down enzymatic reactions, is a critical consideration.[13][14][15] The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates for enzymes that catalyze the cleavage of these bonds. While significant KIEs are more common in reactions directly involving hydrogen abstraction, secondary effects can also occur.[13] Preliminary dose-response experiments are recommended to determine the optimal, non-toxic concentration of Glycine-d5 for the specific cell line and experimental duration.

Table 1: Key Preliminary Assessments for Glycine-d5 Studies

| Assessment | Purpose | Recommended Approach |

| Cell Line Glycine Metabolism | To understand the baseline glycine uptake and utilization in the chosen cell line. | Literature review of the cell line's metabolic characteristics. Preliminary experiments to measure endogenous and exogenous glycine consumption rates. |

| Glycine-d5 Cytotoxicity | To determine the concentration range of Glycine-d5 that does not adversely affect cell viability and proliferation. | Dose-response experiments treating cells with increasing concentrations of Glycine-d5. Cell viability assays (e.g., MTT, trypan blue exclusion) and proliferation assays should be performed. |

| Label Incorporation Rate | To determine the time required to achieve sufficient isotopic enrichment for the intended analysis. | Time-course experiments culturing cells in Glycine-d5 containing medium. Harvest cells at different time points and analyze the isotopic enrichment of glycine and downstream metabolites via MS. |

| Kinetic Isotope Effect (KIE) | To assess the potential impact of deuterium labeling on the rates of key enzymatic reactions involving glycine. | Comparison of metabolic flux rates in cells cultured with unlabeled glycine versus Glycine-d5. This can be complex and may require sophisticated metabolic flux analysis models. |

Experimental Protocols

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics. While typically performed with essential amino acids like arginine and lysine, it can be adapted for non-essential amino acids like glycine.

Protocol for Glycine-d5 SILAC:

-

Media Preparation: Prepare custom cell culture medium devoid of natural glycine. Supplement one batch of medium with "light" (unlabeled) glycine and another with "heavy" Glycine-d5 at the same concentration. The use of dialyzed FBS is crucial to avoid unlabeled glycine contamination.[11]

-

Cell Culture and Labeling: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium. To ensure near-complete incorporation of the labeled amino acid, cells should be cultured for at least six population doublings.[11]

-

Experimental Treatment: Apply the experimental condition to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations. Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion and Mass Spectrometry: Digest the combined protein mixture with a protease (e.g., trypsin). Analyze the resulting peptides by LC-MS/MS. The mass difference between the "light" and "heavy" peptide pairs allows for the relative quantification of protein abundance.

Figure 1: Workflow for SILAC using Glycine-d5.

Metabolic Flux Analysis (MFA) with Glycine-d5

MFA is used to quantify the rates of metabolic reactions. Glycine-d5 can be used as a tracer to measure the flux through glycine-consuming and producing pathways.

Protocol for Glycine-d5 Metabolic Flux Analysis:

-

Cell Seeding and Adaptation: Seed cells at a density that will ensure they are in the exponential growth phase during the labeling experiment. Allow cells to adapt to the experimental medium (containing unlabeled glycine) before introducing the tracer.

-

Isotopic Labeling: Replace the medium with fresh medium containing a known concentration of Glycine-d5. The duration of labeling will depend on the turnover rate of the metabolites of interest. For rapidly turning over pools, a short pulse of a few minutes to hours may be sufficient. For tracking incorporation into macromolecules, longer incubation times are necessary.

-

Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline. Extract metabolites using a cold solvent mixture, such as 80% methanol.[16]

-

Sample Analysis: Analyze the metabolite extracts by LC-MS or GC-MS to determine the mass isotopologue distribution (MID) of glycine and its downstream metabolites (e.g., serine, purines, glutathione).

-

Flux Calculation: Use computational models to fit the measured MIDs to a metabolic network model, allowing for the calculation of intracellular reaction rates.

Figure 2: General workflow for metabolic flux analysis using Glycine-d5.

Pulse-Chase Experiments

Pulse-chase experiments are valuable for studying the dynamics of metabolic pathways. A short "pulse" of Glycine-d5 is followed by a "chase" with unlabeled glycine, allowing the tracking of the labeled cohort of molecules over time.

Protocol for Glycine-d5 Pulse-Chase:

-

Cell Preparation: Culture cells to the desired confluency.

-

Pulse: Replace the culture medium with medium containing Glycine-d5 for a short period (the "pulse"). The duration of the pulse depends on the process being studied.[17]

-

Chase: Remove the pulse medium and replace it with medium containing a high concentration of unlabeled glycine (the "chase").

-

Time-Course Sampling: Harvest cells at various time points during the chase period.

-

Analysis: Extract and analyze metabolites or proteins as described in the MFA and SILAC protocols to determine the rate of disappearance of the labeled species and the appearance of labeled downstream products.

Key Metabolic Pathways Traced by Glycine-d5

Serine Biosynthesis and One-Carbon Metabolism

The reversible conversion of serine and glycine is a central hub in one-carbon metabolism.[9][10] By supplying Glycine-d5, the flux through SHMT in the direction of serine synthesis can be quantified by monitoring the appearance of deuterated serine.

Purine Biosynthesis

Glycine is a direct precursor for the synthesis of the purine ring.[18][19] The entire glycine molecule is incorporated into the purine structure. Tracing with Glycine-d5 allows for the direct measurement of the contribution of exogenous glycine to de novo purine synthesis.[20]

Glutathione Biosynthesis

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine.[21] Glycine availability can be rate-limiting for glutathione synthesis.[7][22] Glycine-d5 can be used to trace the incorporation of glycine into the glutathione pool, providing insights into antioxidant defense mechanisms.

Figure 3: Major metabolic pathways traced by Glycine-d5.

Data Analysis and Interpretation

Mass Spectrometry Data Processing

The raw data from the mass spectrometer must be processed to identify and quantify the different isotopologues of glycine and its metabolites. This involves peak integration, correction for natural isotope abundance, and calculation of isotopic enrichment.

Quantitative Data Summary

All quantitative data should be summarized in clearly structured tables for easy comparison between different experimental conditions.

Table 2: Example of Quantitative Data Presentation for a Glycine-d5 Tracing Experiment

| Metabolite | Isotopologue | Fractional Enrichment (Control) | Fractional Enrichment (Treated) | Fold Change | p-value |

| Glycine | M+5 | 0.95 ± 0.02 | 0.94 ± 0.03 | 0.99 | >0.05 |

| Serine | M+2 | 0.15 ± 0.01 | 0.25 ± 0.02 | 1.67 | <0.01 |

| ATP | M+5 | 0.08 ± 0.01 | 0.12 ± 0.01 | 1.50 | <0.05 |

| Glutathione | M+5 | 0.22 ± 0.03 | 0.15 ± 0.02 | 0.68 | <0.05 |

Data are presented as mean ± standard deviation. M+n refers to the mass isotopologue with n deuterium atoms.

Interpretation of Results

The interpretation of data from Glycine-d5 tracing experiments requires careful consideration of the interconnectedness of metabolic pathways. For example, the appearance of deuterated serine after Glycine-d5 administration is a direct measure of the flux from glycine to serine. However, this serine can then be used in other pathways, and its labeling pattern will reflect the entire network's activity. The potential for kinetic isotope effects should also be considered when interpreting flux calculations, as a slower reaction rate for the deuterated substrate could lead to an underestimation of the true metabolic flux.[15]

Conclusion

Glycine-d5 is a versatile and powerful tool for investigating cellular metabolism. By carefully considering the preliminary factors outlined in this guide and implementing robust experimental protocols, researchers can gain valuable insights into the roles of glycine in health and disease. The ability to trace the metabolic fate of glycine with high precision opens up new avenues for understanding complex biological systems and for the development of novel therapeutic strategies targeting metabolic pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. glycine-d5 (CHEBI:132194) [ebi.ac.uk]

- 3. Glycine cleavage system - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dietary Glycine Is Rate-Limiting for Glutathione Synthesis and May Have Broad Potential for Health Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glycine/serine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emerging Role of Deuterium/Protium Disbalance in Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic isotope effects in enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The use of isotope effects to determine enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Deuterium isotope effects on permeation and gating of proton channels in rat alveolar epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 18. benchchem.com [benchchem.com]

- 19. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mapping glycine uptake and its metabolic conversion to glutathione in mouse mammary tumors using functional mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Induction of glutathione biosynthesis by glycine-based treatment mitigates atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Glycine in Biological Matrices Using Glycine-d5 as an Internal Standard by LC-MS/MS

Abstract

This application note provides a detailed protocol for the accurate and precise quantification of glycine in biological matrices, such as plasma and cerebrospinal fluid (CSF), using a stable isotope-labeled internal standard, Glycine-d5, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of Glycine-d5 compensates for variability in sample preparation, matrix effects, and instrument response, ensuring high-quality data.[1][2][3] This method is suitable for researchers, scientists, and drug development professionals engaged in biomarker analysis and metabolic studies.

Introduction

Glycine is a critical amino acid that functions as a major inhibitory neurotransmitter in the central nervous system (CNS) and is a precursor for the synthesis of proteins, glutathione, purines, and heme. Accurate measurement of glycine concentrations in biological fluids is essential for understanding its role in various physiological and pathological processes.[4][5] LC-MS/MS has become the preferred method for quantifying endogenous small molecules due to its high sensitivity and selectivity.[6]

Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry.[2] Glycine-d5, a deuterated form of glycine, is an ideal internal standard as it is chemically identical to the analyte, co-elutes chromatographically, and experiences similar matrix effects and extraction losses.[1][3][4] This document outlines a comprehensive protocol for the quantification of glycine using Glycine-d5 as an internal standard.

Experimental Protocols

Materials and Reagents

-

Glycine (Reference Standard)

-

LC-MS grade Acetonitrile, Methanol, Water, and Formic Acid[3][7]

-

Protein precipitation agent (e.g., 30% sulfosalicylic acid or acetonitrile)[8][9]

-

Biological matrix (e.g., plasma, CSF)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system[9]

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5][9][10]

-

Analytical balance, vortex mixer, and centrifuge

Preparation of Solutions

-

Glycine Stock Solution (1 mg/mL): Accurately weigh and dissolve glycine reference standard in an appropriate solvent (e.g., 0.1N HCl or water).

-

Glycine-d5 (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Glycine-d5 in the same solvent as the glycine stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the glycine stock solution with an appropriate solvent to create calibration standards.

-

IS Working Solution: Dilute the Glycine-d5 stock solution to a fixed concentration (e.g., 10 ng/mL) in a suitable solvent.[3]

Sample Preparation (Protein Precipitation)

-

To a 50 µL aliquot of the biological sample (e.g., plasma), add 5 µL of the IS Working Solution.[2][8]

-

Add a protein precipitation agent. For example, add 150 µL of acetonitrile or 5 µL of 30% sulfosalicylic acid solution.[8][9]

-

Vortex the mixture thoroughly for 1-2 minutes.

-

Centrifuge the sample at a high speed (e.g., 4200 rpm for 10 minutes) to pellet the precipitated proteins.[8]

-

Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.[2][8] In some cases, the supernatant may be diluted further with mobile phase.[8]

Calibration Standard Preparation

Prepare calibration standards by spiking known amounts of the glycine working standard solutions and a fixed amount of the IS working solution into the same matrix as the samples to be analyzed (e.g., artificial CSF or stripped plasma).[9][10] Process the calibration standards using the same sample preparation protocol as the unknown samples.

LC-MS/MS Analysis

-

LC System: A typical HPLC system can be used.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) or an Intrada Amino Acid column (50 x 3 mm, 3 µm) can be employed.[2][9]

-

Mobile Phase: A common mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[7][9]

-

Flow Rate: A typical flow rate is between 0.25 and 1.0 mL/min.[9][10]

-

MS Detection: Use a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[2][10] The specific precursor-to-product ion transitions for glycine and Glycine-d5 should be optimized.

Data Presentation

The following table summarizes typical quantitative performance data from various LC-MS/MS methods for glycine analysis.

| Parameter | Value | Matrix | Reference |

| Linearity Range | 50 - 10,000 ng/mL | Human CSF | [10][11][12] |

| 100 nM - 100 µM | Brain Microdialysates, CSF | [5][6][10] | |

| 40 - 2,000 ng/mL | Biological Matrix | [10] | |

| Lower Limit of Quantification (LLOQ) | 100 nM | Brain Microdialysates, CSF | [5][6][10] |

| 40 ng/mL | Biological Matrix | [10] | |

| Interday Precision (%CV) | < 8.3% (for higher concentrations) | Human CSF | [10][11] |

| 12.3% (at LLOQ) | Human CSF | [10][11] | |

| Interday Bias (%RE) | < ±0.9% (for higher concentrations) | Human CSF | [10][11] |

| -4.2% (at LLOQ) | Human CSF | [10][11] |

Data Analysis

-

Integrate the chromatographic peak areas for both endogenous glycine and the Glycine-d5 internal standard.[2]

-

Calculate the ratio of the glycine peak area to the Glycine-d5 peak area.[2]

-

Generate a calibration curve by plotting the peak area ratio against the concentration of the prepared calibration standards. A linear regression with a weighting factor (e.g., 1/x) may be applied.[3]

-

Determine the concentration of glycine in the unknown samples by interpolating their measured peak area ratios from the calibration curve.[3][9]

Mandatory Visualization

Caption: Experimental workflow for glycine quantification using Glycine-d5.

Caption: Logic of quantification using a stable isotope-labeled internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sciex.com [sciex.com]

- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Development of a method for the determination of glycine in human cerebrospinal fluid using pre-column derivatization and LC–MS/MS [agris.fao.org]

Application Note: Quantitative Analysis of Collagen Synthesis using Glycine-d5 Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in mammals, is a critical component of the extracellular matrix (ECM) and plays a vital role in tissue structure and function. The dysregulation of collagen synthesis is implicated in numerous diseases, including fibrosis, cancer, and cardiovascular disease. Therefore, the accurate quantification of collagen production is essential for understanding disease pathogenesis and for the development of novel therapeutics. This application note describes a robust method for the quantitative analysis of newly synthesized collagen using Glycine-d5 as a metabolic label in a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow.

Glycine is a fundamental building block of collagen, appearing at every third residue in its characteristic Gly-X-Y repeating tripeptide sequence. This high abundance makes isotopically labeled glycine an ideal tracer for monitoring collagen synthesis. Glycine-d5 (glycine with five deuterium atoms) is a stable, non-radioactive isotope that can be incorporated into proteins during cell culture. By providing Glycine-d5 in the culture medium, newly synthesized proteins, including collagen, will become "heavy" labeled. Mass spectrometry can then distinguish between the "light" (unlabeled) and "heavy" (Glycine-d5 labeled) forms of collagen-derived peptides, allowing for the precise quantification of changes in collagen synthesis in response to experimental stimuli.

This method is particularly useful for studying the effects of pro-fibrotic factors, such as Transforming Growth Factor-beta 1 (TGF-β1), a key driver of fibroblast-to-myofibroblast differentiation and collagen deposition.[1]

Principle of the Method

The experimental approach is based on the SILAC methodology.[2][3][4] Two populations of cells are cultured in media that are identical except for the isotopic form of glycine. One population ("light") is grown in a medium containing standard, unlabeled glycine. The second population ("heavy") is cultured in a medium where unlabeled glycine is replaced with Glycine-d5. After a period of growth to ensure incorporation of the label into the proteome, the cells can be subjected to different treatments (e.g., control vs. TGF-β1 stimulation). The two cell populations are then combined, and the proteins are extracted and digested. The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of newly synthesized collagen is determined by comparing the signal intensities of the heavy and light isotopic envelopes of collagen-specific peptides.

Quantitative Data Summary

The following tables represent hypothetical data from an experiment where human dermal fibroblasts were treated with TGF-β1 to stimulate collagen synthesis, quantified using the Glycine-d5 labeling protocol.

Table 1: Relative Quantification of Collagen Type I Alpha 1 (COL1A1) Peptides

| Peptide Sequence | Light Intensity (Control) | Heavy Intensity (TGF-β1) | Fold Change (Heavy/Light) |

| GETGPAGPAGPIGPVGAR | 1.2E+07 | 3.8E+07 | 3.17 |

| GPSGPQGPSGPPGPK | 9.8E+06 | 3.0E+07 | 3.06 |

| GLTGPIGPPGPAGAPGDK | 1.5E+07 | 4.7E+07 | 3.13 |

| GEAGPAGPAGPPGPAGAR | 1.1E+07 | 3.5E+07 | 3.18 |

Table 2: Relative Quantification of Collagen Type III Alpha 1 (COL3A1) Peptides

| Peptide Sequence | Light Intensity (Control) | Heavy Intensity (TGF-β1) | Fold Change (Heavy/Light) |

| GATGPAGPAGPVGPAGER | 8.5E+06 | 2.2E+07 | 2.59 |

| GEPGPAGPQGAPGPAGEK | 7.9E+06 | 2.1E+07 | 2.66 |

| GLAGPAGLPGPR | 9.1E+06 | 2.4E+07 | 2.64 |

| GFSGLDGAK | 6.5E+06 | 1.7E+07 | 2.62 |

Experimental Protocol

This protocol outlines the steps for the quantitative analysis of collagen synthesis in cultured fibroblasts using Glycine-d5 metabolic labeling.

Materials:

-

Human dermal fibroblasts

-

DMEM for SILAC (glycine-free)

-

Dialyzed fetal bovine serum (dFBS)

-

L-Glutamine

-

Penicillin-Streptomycin

-

Unlabeled L-Glycine

-

Glycine-d5 (deuterated glycine)

-

Recombinant human TGF-β1

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin, sequencing grade

-

C18 solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Procedure:

-

Cell Culture and Labeling:

-

Prepare "light" and "heavy" SILAC media. For the light medium, supplement glycine-free DMEM with unlabeled L-glycine. For the heavy medium, supplement with Glycine-d5. Both media should also contain dFBS, L-glutamine, and penicillin-streptomycin.

-

Culture human dermal fibroblasts in the light and heavy media for at least 5-6 cell doublings to ensure complete incorporation of the respective glycine isotopes.

-

Verify labeling efficiency by analyzing a small sample of protein from the heavy-labeled cells by mass spectrometry.

-

-

TGF-β1 Treatment:

-

Once labeling is complete, treat the "heavy" labeled cells with TGF-β1 (e.g., 10 ng/mL) for 24-48 hours to induce collagen synthesis.

-

Treat the "light" labeled cells with a vehicle control (e.g., sterile PBS with 0.1% BSA).

-

-

Cell Harvesting and Protein Extraction:

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Combine the "light" (control) and "heavy" (TGF-β1 treated) cell pellets in a 1:1 ratio based on cell count or total protein amount.

-

Lyse the combined cell pellet in lysis buffer on ice.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

Protein Digestion:

-

Take a desired amount of protein (e.g., 100 µg) from the combined lysate.

-

Reduce the proteins with DTT at 56°C.

-

Alkylate the proteins with IAA at room temperature in the dark.

-

Digest the proteins with trypsin overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide mixture with trifluoroacetic acid (TFA).

-

Desalt the peptides using a C18 SPE cartridge.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

-

Analyze the peptide mixture using a high-resolution LC-MS/MS system.

-

Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a software package capable of SILAC-based quantification (e.g., MaxQuant, Proteome Discoverer).

-

Identify peptides and proteins by searching against a human protein database.

-

Quantify the heavy-to-light ratios for identified peptides.

-

Specifically, analyze the ratios for peptides derived from collagen proteins to determine the fold change in synthesis upon TGF-β1 treatment.

-

Visualizations

Caption: Experimental workflow for quantitative collagen analysis using Glycine-d5.

Caption: TGF-β signaling pathway leading to collagen synthesis.

References

- 1. SILAC-based proteomic profiling of the suppression of TGF-β1-induced lung fibroblast-to-myofibroblast differentiation by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]